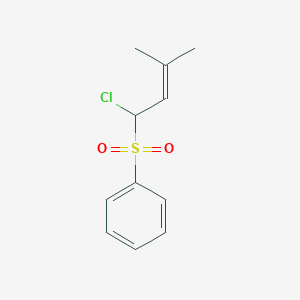
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with a complex structure that includes both a chlorinated alkene and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of 3-methylbut-2-ene followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the chlorination step might use thionyl chloride (SOCl₂) in the presence of a base, while the sulfonylation step could involve the use of sulfonyl chloride (RSO₂Cl) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
(1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated alkene moiety can undergo electrophilic addition reactions, further modifying the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- γ,γ-Dimethylallyl chloride
- Prenyl chloride
- 3-Methyl-2-butenyl chloride
- 3-Methylcrotyl chloride
- 3,3-Dimethylallyl chloride
- 1-Chloro-3-methyl-2-butene
- Isoprenyl chloride
Uniqueness
What sets (1-Chloro-3-methylbut-2-ene-1-sulfonyl)benzene apart from these similar compounds is the presence of both a chlorinated alkene and a sulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
84602-95-9 |
|---|---|
Formule moléculaire |
C11H13ClO2S |
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
(1-chloro-3-methylbut-2-enyl)sulfonylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c1-9(2)8-11(12)15(13,14)10-6-4-3-5-7-10/h3-8,11H,1-2H3 |
Clé InChI |
XXTBTISKIUQWEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(S(=O)(=O)C1=CC=CC=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
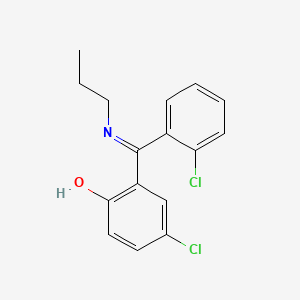
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
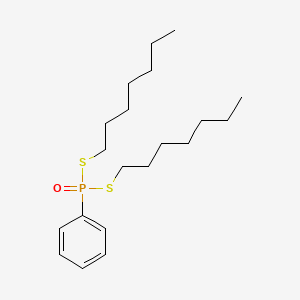
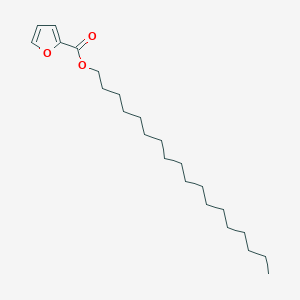
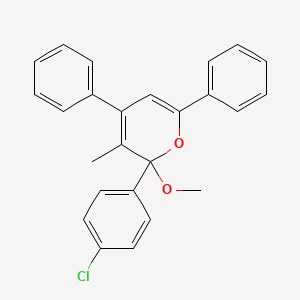
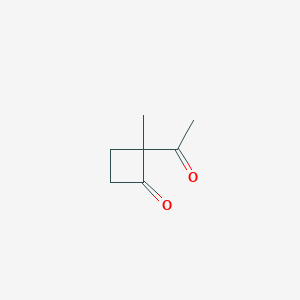
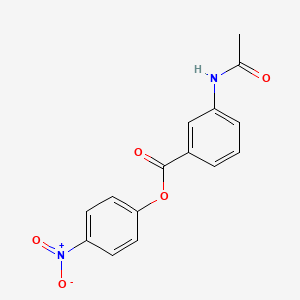
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
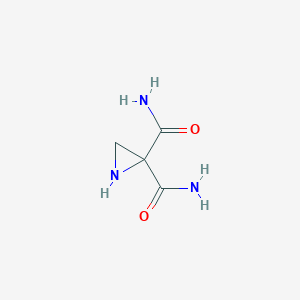

methanone](/img/structure/B14423254.png)
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
